
n,n-Diethyl-9h-fluoren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n-Diethyl-9h-fluoren-2-amine: is an organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons that are known for their planar structure and unique photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diethyl-9h-fluoren-2-amine typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where 2-methylbut-3-yn-2-ol is coupled with an aryl bromide. This is followed by a base-catalyzed cleavage of the resulting functionalized but-3-yn-2-ol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: n,n-Diethyl-9h-fluoren-2-amine undergoes various chemical reactions including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) in the presence of ligands.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce various hydrofluorene compounds.
Scientific Research Applications
Chemistry: n,n-Diethyl-9h-fluoren-2-amine is used in the synthesis of advanced organic materials, particularly those with enhanced two-photon absorption properties. These materials are crucial for applications in photonics and optoelectronics .
Biology and Medicine: While specific biological applications are less documented, compounds similar to this compound are often explored for their potential in drug delivery systems and as fluorescent probes in biological imaging.
Industry: In the industrial sector, this compound is utilized in the development of organic light-emitting diodes (OLEDs) due to its high photoluminescence and electroluminescence efficiencies .
Mechanism of Action
The mechanism by which n,n-Diethyl-9h-fluoren-2-amine exerts its effects is primarily through its interaction with light. The compound’s planar structure allows for efficient π-π* transitions, which are essential for its photophysical properties. These transitions enable the compound to absorb and emit light efficiently, making it suitable for applications in OLEDs and other optoelectronic devices .
Comparison with Similar Compounds
- 9,9-Diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine
- 9H-Fluoren-2-amine, 7-bromo-9,9-diethyl-N,N-bis(3-methoxyphenyl)-
Uniqueness: n,n-Diethyl-9h-fluoren-2-amine stands out due to its specific structural modifications, which enhance its photophysical properties. Compared to similar compounds, it offers better thermal stability and color tunability, making it a preferred choice for advanced optoelectronic applications .
Properties
CAS No. |
63021-08-9 |
|---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
N,N-diethyl-9H-fluoren-2-amine |
InChI |
InChI=1S/C17H19N/c1-3-18(4-2)15-9-10-17-14(12-15)11-13-7-5-6-8-16(13)17/h5-10,12H,3-4,11H2,1-2H3 |
InChI Key |
MOWSEYAQZPEENW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


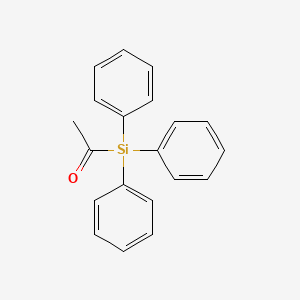
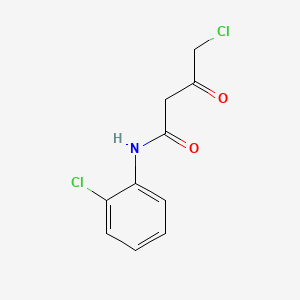
![2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11954095.png)

![(3-Methyl-3-bicyclo[2.2.1]heptanyl) 4-nitrobenzoate](/img/structure/B11954108.png)

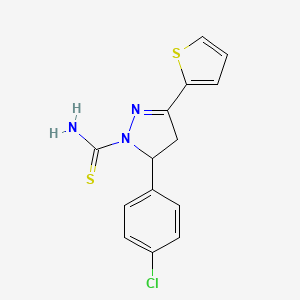
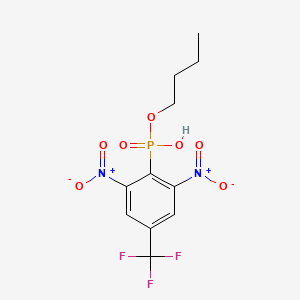
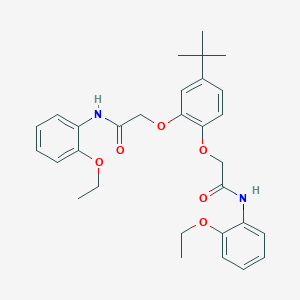
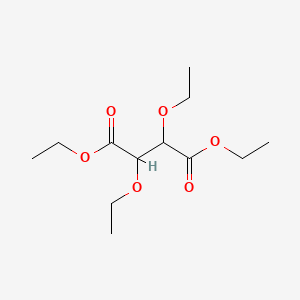
![2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-4-nitrophenol](/img/structure/B11954162.png)


![Benzene, hexakis[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]-](/img/structure/B11954176.png)
